2-(4-Methoxy-2-methylphenyl)benzoic acid
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Overview
Description
2-(4-Methoxy-2-methylphenyl)benzoic acid, also known as 4-Methoxy-2-methylbenzoic acid, is a trisubstituted aromatic compound. It is a positional isomeric form of 2-methoxy-4-methylbenzoic acid. This compound readily forms complexes with various metal ions such as manganese (II), cobalt (II), nickel (II), copper (II), zinc (II), and cadmium (II) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol. This method yields the target compound in total yields of 17% and 37%, respectively . Another method involves the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in polyphosphoric acid or phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Methoxy-2-methylphenyl)benzoic acid has several scientific research applications:
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metal-ligand interactions and their biological implications.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2-methylphenyl)benzoic acid involves its interaction with molecular targets and pathways. The compound’s ability to form complexes with metal ions suggests that it may influence metal-dependent biological processes. For example, it can act as a ligand, binding to metal ions and affecting their availability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylbenzoic acid: A positional isomer with similar chemical properties.
3-Methoxy-2-methylbenzoic acid: Another isomer with different substitution patterns on the aromatic ring.
4-Chloro-2-methylbenzoic acid: A compound with a chloro substituent instead of a methoxy group.
Uniqueness
2-(4-Methoxy-2-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and ability to form metal complexes. This makes it particularly useful in applications requiring specific metal-ligand interactions and in the synthesis of specialized organic compounds.
Properties
IUPAC Name |
2-(4-methoxy-2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-9-11(18-2)7-8-12(10)13-5-3-4-6-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBMALIRAOBZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681242 |
Source
|
Record name | 4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854236-46-7 |
Source
|
Record name | 4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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